2-(2-(Benzyloxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2-(Benzyloxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C19H22BFO3 and its molecular weight is 328.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.1646029 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Studies
Synthesis of Benzyloxycyanophenylboronic Esters : The synthesis of various benzyloxycyanoboronic esters, including similar structures to the compound of interest, has been reported. These esters demonstrate potential in developing new chemical reactions and understanding boronic ester chemistry (El Bialy, Abd El Kader, & Boykin, 2011).
Crystal Structure and DFT Study : Studies focusing on the crystal structure and theoretical analysis (Density Functional Theory) of similar boric acid ester intermediates have provided insights into their molecular structure and physicochemical properties (Huang et al., 2021).
Application in Polymer Synthesis
- Polymer Synthesis via Suzuki-Miyaura Coupling : Research into the Suzuki-Miyaura coupling polymerization of related dioxaborolane compounds has led to the development of polymers with narrow molecular weight distributions and high regioregularity, useful in materials science (Yokozawa et al., 2011).
Application in Catalysis and Boron Chemistry
Hydroboration of Alkenes : The synthesis of bulky boranes, like tetraphenyl-dioxaborolane, has been explored for their application in the transition metal-catalyzed hydroboration of alkenes. This research expands the toolkit of catalysts available for organic synthesis (Fritschi et al., 2008).
Alkoxide-Catalyzed Reduction of Ketones : Studies have shown the catalytic activity of similar dioxaborolane compounds in the reduction of ketones, contributing to the development of more efficient and selective reduction processes in organic chemistry (Query et al., 2011).
Biological Applications
Fluorescence Probes for Hydrogen Peroxide Detection : Boronate-based fluorescence probes, incorporating related dioxaborolane structures, have been synthesized for the detection of hydrogen peroxide. Such probes are valuable in biochemical and medical diagnostics (Lampard et al., 2018).
Synthesis of Boron-Containing Polyenes : Novel tetramethyl-dioxaborolane derivatives have been synthesized for use in the production of boron-containing polyenes, potential intermediates for new materials in technologies like LCD screens and therapeutic applications for neurodegenerative diseases (Das et al., 2015).
Mechanism of Action
Target of Action
The compound, also known as 1,3,2-Dioxaborolane,2-[5-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It plays a crucial role in the synthesis of complex organic molecules through the suzuki-miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, a fundamental step in the synthesis of many biochemical compounds.
Result of Action
The primary result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Properties
IUPAC Name |
2-(5-fluoro-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-12-15(21)10-11-17(16)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORPTAIHKVANAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901141979 | |
Record name | 2-[5-Fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901141979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
779331-48-5 | |
Record name | 2-[5-Fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=779331-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[5-Fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901141979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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